molecular formula C32H51NO4 B066300 Betulinic acid gly deriv. CAS No. 174740-40-0

Betulinic acid gly deriv.

Cat. No.: B066300
CAS No.: 174740-40-0
M. Wt: 513.8 g/mol
InChI Key: NHZWWMLZMGWNPU-ZZJQNEBHSA-N
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Description

N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine is a chemical compound derived from lupane-type triterpenoids. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine includes a lupane skeleton with a hydroxyl group at the 3-beta position and a glycine moiety attached to the 28th carbon.

Mechanism of Action

Target of Action

The primary targets of Betulinic Acid Gly DerivIt’s known that similar compounds, like betulinic acid, have been reported to exhibit anti-inflammatory, anti-hiv, and anti-cancer activities . The specific targets for these activities are still under investigation.

Mode of Action

The exact mode of action of Betulinic Acid Gly DerivStudies on betulinic acid suggest that it exerts its effects by inducing apoptosis in cells . It’s also been suggested that some Betulinic Acid analogs disrupt viral fusion to the cell in a post-binding step through interaction with the viral glycoprotein gp41 .

Biochemical Pathways

The biochemical pathways affected by Betulinic Acid Gly DerivBetulinic acid has been found to exert anti-aging effects by participating in the pi3k–akt signaling pathway, mapk signaling pathway, ras signaling pathway, estrogen receptor signaling pathway, foxo signaling pathway, etc .

Pharmacokinetics

The pharmacokinetics of Betulinic Acid Gly DerivFor betulinic acid, it has been found to demonstrate good human intestinal absorption (hia) and moderate cellular permeability . It also exhibited positive CNS activity due to high permeability through the blood-brain barrier .

Result of Action

The molecular and cellular effects of Betulinic Acid Gly DerivBetulinic acid has been found to inhibit the proliferation and migration of certain cancer cells . It’s also been suggested that Betulinic Acid could increase cell proliferation, inhibit cellular senescence, decrease the expression of TGF-β and IL-6, and significantly down-regulate the expression of p53 and p21 .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Betulinic Acid Gly DerivIt’s known that the production of similar compounds, like betulinic acid, depends on phytochemical extraction and semi-synthesis from betulin, a biosynthetic precursor of betulinic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine typically involves the following steps:

    Extraction and Isolation: The starting material, lupane-type triterpenoids, is extracted from natural sources such as plants.

    Hydroxylation: The lupane skeleton undergoes hydroxylation at the 3-beta position using specific reagents and catalysts.

    Glycine Conjugation: The hydroxylated lupane compound is then reacted with glycine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine may involve large-scale extraction and purification processes, followed by chemical synthesis steps optimized for high yield and purity. Advanced techniques such as chromatography and crystallization are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-beta position can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the lupane skeleton or the glycine moiety.

    Substitution: Functional groups on the lupane skeleton or glycine moiety can be substituted with other groups to create derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other lupane-type triterpenoids and their derivatives.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and metabolic disorders.

    Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products.

Comparison with Similar Compounds

N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine can be compared with other similar compounds, such as:

    3beta-Hydroxylup-20(29)-en-28-oic acid: A closely related compound with similar biological activities.

    Betulinic Acid: Another lupane-type triterpenoid with well-documented anticancer properties.

    Oleanolic Acid: A triterpenoid with anti-inflammatory and hepatoprotective effects.

The uniqueness of N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine lies in its specific structure and the presence of the glycine moiety, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

2-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H51NO4/c1-19(2)20-10-15-32(27(37)33-18-25(35)36)17-16-30(6)21(26(20)32)8-9-23-29(5)13-12-24(34)28(3,4)22(29)11-14-31(23,30)7/h20-24,26,34H,1,8-18H2,2-7H3,(H,33,37)(H,35,36)/t20-,21+,22-,23+,24-,26+,29-,30+,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZWWMLZMGWNPU-ZZJQNEBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H51NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938555
Record name N-[3,28-Dihydroxylup-20(29)-en-28-ylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174740-40-0
Record name Glycine, N-((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174740400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3,28-Dihydroxylup-20(29)-en-28-ylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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